Sodium (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
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Overview
Description
Sulfocarbathion sodium is a synthetic organic compound belonging to the class of thiolanes. It is primarily used as a carbamate pesticide, which is derived from carbamic acid. Carbamate pesticides, including sulfocarbathion sodium, are known for their ability to kill insects by inhibiting acetylcholinesterase, an enzyme essential for nerve function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfocarbathion sodium involves the reaction of thiolane derivatives with sulfur-containing reagents. One common method includes the reaction of thiolane with sulfur dioxide and sodium hydroxide under controlled conditions to form the sodium salt of sulfocarbathion .
Industrial Production Methods
Industrial production of sulfocarbathion sodium typically involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity by maintaining optimal reaction conditions such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
Sulfocarbathion sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiolane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds.
Scientific Research Applications
Sulfocarbathion sodium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl-containing compounds.
Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
Sulfocarbathion sodium exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of insects . The molecular target is the active site of acetylcholinesterase, where sulfocarbathion sodium forms a reversible complex .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate pesticide with similar enzyme inhibition properties.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Methomyl: A widely used carbamate pesticide with a similar mode of action.
Uniqueness
Sulfocarbathion sodium is unique due to its specific chemical structure, which allows for effective inhibition of acetylcholinesterase while maintaining relatively low mammalian toxicity. This makes it a preferred choice for certain agricultural applications where safety is a concern .
Properties
CAS No. |
205924-38-5 |
---|---|
Molecular Formula |
C5H8NNaO2S3 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 |
InChI Key |
RQGLAAOEBJORJF-UHFFFAOYSA-M |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)[S-].[Na+] |
Origin of Product |
United States |
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